6-Methoxypyrimidine-4-carbonitrile
Overview
Description
6-Methoxypyrimidine-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C6H5N3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 6-methoxypyrimidine-4-carbonitrile, are known to exhibit a range of pharmacological effects .
Mode of Action
Pyrimidines are known to have anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect a variety of biochemical pathways due to their wide range of pharmacological effects .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
6-Methoxypyrimidine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleic acid-binding proteins, influencing the stability and function of nucleic acids. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcriptional regulators, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and ensure its proper localization within cells. The distribution of this compound can affect its accumulation and activity in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby optimizing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methoxypyrimidine-4-carbonitrile involves starting from 4,6-dichloro-5-methoxypyrimidine. The synthesis uses commercially available ammonium hydroxide for the first amination step in heated 2-propanol at 70°C for 48 hours, producing 4-amino-5-methoxy-6-chloropyrimidine in high yield . Another approach involves converting methylthiopyrimidines to 4-chloro-6-methoxypyrimidine-2-carbonitrile through oxidation to sulfones and displacement of the sulfinate group with potassium cyanide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyano groups are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Ammonium Hydroxide: Used for amination reactions.
Potassium Cyanide: Used for displacement reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
6-Methoxypyrimidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for synthesizing pharmacologically active compounds with potential anticancer, antibacterial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in studies investigating the biological activities of pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxypyrimidine-4-carbonitrile include other pyrimidine derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxypyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUKVQBOJCUSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450930-95-6 | |
Record name | 6-methoxypyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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